molecular formula C25H19FN2O4S B11423012 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11423012
M. Wt: 462.5 g/mol
InChI Key: PQXYWKCLEGFPKK-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the benzothieno[3,2-d]pyrimidine class, a heterocyclic scaffold with demonstrated anti-inflammatory and fluorescence properties . Key substituents include:

  • 3,4-Dimethoxyphenyl group: Enhances electronic interactions with enzyme active sites.
  • 4-Fluorobenzyl moiety: Improves metabolic stability and target affinity .

Benzothieno[3,2-d]pyrimidines are notable for dual functionality: inhibiting cyclooxygenase-2 (COX-2) and serving as fluorescent probes for cancer imaging .

Properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O4S/c1-31-19-12-11-17(13-20(19)32-2)28-24(29)23-22(18-5-3-4-6-21(18)33-23)27(25(28)30)14-15-7-9-16(26)10-8-15/h3-13H,14H2,1-2H3

InChI Key

PQXYWKCLEGFPKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzothieno[3,2-d]pyrimidine core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the 4-Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction, where the intermediate compound is reacted with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities and pharmacological profiles:

Compound Name/ID Key Substituents Biological Target Key Findings Reference
Antipyrine-bearing derivative (Compound 4) 2,4-Dinitrophenylthio group COX-2 ΔG = −9.4 (high affinity); Φfl = 0.032 (fluorescence)
Nimesulide (Reference) Sulfonamide group COX-2 ΔG = −8.2 (lower affinity than Compound 4)
Compound 62 (TNKS inhibitor) 4-tert-Butylphenyl group Tankyrase (TNKS) IC50 = 21 nM (TNKS1), 29 nM (TNKS2); selective PARP inhibition
Compound 8 Cyclohexylthio group COX-2/iNOS IC50 = 0.8 μM (COX-2); suppresses PGE2/IL-8 in keratinocytes/macrophages
Compound 10 2-Carboxybenzenethio group COX-2 IC50 = 1.2 μM (COX-2); enhances fluorescence imaging
Key Observations:
  • Substituent Impact : The 4-fluorobenzyl group in the target compound may enhance COX-2 binding compared to cyclohexylthio (Compound 8) or 2,4-difluorophenylthio (Compound 9) .
  • Fluorescence : Unlike antipyrine-bearing derivatives (Φfl = 0.032), the dimethoxyphenyl group in the target compound may alter emission properties due to electron-donating methoxy groups .

Pharmacological Activity

COX-2 Inhibition and Selectivity

Derivatives with arylthio groups (e.g., 2,4-difluorophenylthio in Compound 9) show higher COX-2 selectivity over COX-1, while bulky substituents (e.g., cyclohexylthio in Compound 8) improve membrane permeability . Molecular docking reveals that hydrogen bonding with COX-2 residues (Arg120, Tyr355) and hydrophobic interactions drive affinity .

Fluorescence Properties

Compounds with extended π-systems (e.g., antipyrine in Compound 4) exhibit stronger fluorescence (λem = 450–500 nm), making them suitable for imaging COX-2-expressing tumors . The target compound’s dimethoxyphenyl group may redshift emission due to conjugation effects.

Therapeutic Potential

  • Anti-Inflammatory Applications : Derivatives like Compound 8 and 9 suppress pro-inflammatory mediators (PGE2, IL-8) at μM concentrations .
  • Anticancer Activity : TNKS inhibitors (Compound 62) and SIRT2-targeting derivatives (e.g., 2020 study) highlight the scaffold’s versatility .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine derivative known for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The compound can be synthesized through a series of reactions involving starting materials such as thienopyrimidine derivatives and various electrophiles. The synthetic route often includes:

  • Formation of Thieno[3,2-d]pyrimidine core : Using appropriate precursors and cyclization methods.
  • Introduction of substituents : Such as the 3-(3,4-dimethoxyphenyl) and 4-fluorobenzyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

Biological Properties

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
  • Inhibition of Enzymatic Activity : Research indicates that these compounds can inhibit specific enzymes involved in cancer progression. For example, a derivative exhibited low micromolar inhibition of MIF2 (macrophage migration inhibitory factor) tautomerase activity, which is crucial for tumor growth and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that thieno[3,2-d]pyrimidine derivatives possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. The following aspects are significant:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the compound's reactivity and biological potency.
  • Fluorine Substitution : The introduction of fluorine at the benzyl position has been associated with increased lipophilicity and improved binding affinity to target proteins.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on MIF2 Inhibition :
    • A focused library of thieno[2,3-d]pyrimidine derivatives was evaluated for MIF2 inhibition.
    • Compound 5d showed an IC50 value of 7.2 ± 0.6 μM, indicating significant inhibitory potency compared to other analogs .
  • Anticancer Evaluation :
    • In vitro assays demonstrated that compounds similar to 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited cytotoxic effects against HeLa and A549 cell lines with IC50 values ranging from 10 to 20 μM.

Data Tables

Here are some summarized data points regarding the biological activity:

CompoundTargetIC50 (μM)Activity
5dMIF27.2 ± 0.6Inhibitor
AnalogueHeLa15Cytotoxic
AnalogueA54912Cytotoxic

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